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avrD protein

Cat. No.: B1178943
CAS No.: 147953-40-0
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Description

The AvrD protein is an avirulence (Avr) factor, also known as a bacterial effector, originally characterized in pathovars of Pseudomonas syringae . This protein is a key molecular tool for investigating gene-for-gene relationships in plant-pathogen interactions. Its primary recognized function is to direct the production of low-molecular-weight elicitors, known as syringolides, which trigger a defensive hypersensitive reaction (HR) in soybean plants carrying the complementary Rpg4 disease resistance gene . The activity of the protein is dependent on specific amino acid residues; studies involving site-directed mutagenesis have shown that residues like Cysteine 19, Alanine 280, and Leucine 304 are absolutely required for its function . AvrD is delivered into the plant cell via the bacterial type III secretion system (T3SS), a hallmark of many gram-negative bacterial effectors . Intracellular recognition of such Avr proteins by host resistance (R) proteins is a fundamental aspect of plant innate immunity . This protein is instrumental for researchers studying the molecular basis of bacterial pathogenesis, plant disease resistance mechanisms, and the suppression of basal host defenses. It can be used in experiments on elicitor activity, effector-triggered immunity, and for probing the specific biochemical interactions that determine compatible and incompatible plant-pathogen relationships. This product is supplied for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

CAS No.

147953-40-0

Molecular Formula

C14H18O3

Synonyms

avrD protein

Origin of Product

United States

Molecular Genetics and Regulatory Mechanisms of the Avrd Locus

Genomic Organization and Structure of the avrD Gene and Associated Operons

The avrD gene is not an isolated genetic element but is organized within a larger genomic context that influences its expression and function.

Identification of Open Reading Frames within the avrD Locus

Nucleotide sequence analysis of the region containing avrD has revealed that the avrD gene comprises the first open reading frame (ORF) in a putative operon. vulcanchem.comnih.govnih.gov This operon consists of at least five tandem ORFs. vulcanchem.comnih.govnih.gov The avrD ORF itself is approximately 933 bases long and encodes a protein with a predicted molecular weight of 34,115 daltons. nih.gov Notably, the predicted AvrD protein is hydrophilic and lacks characteristics typically associated with secreted proteins, such as a signal peptide sequence or significant hydrophobic regions, suggesting an intracellular or indirect role in eliciting the plant response. nih.gov

While avrD is the first ORF in this operon in P. syringae pv. tomato, homologous genes encoding AvrD-like proteins with lower sequence identity (around 30%) are found in various other bacteria, including Bacillus, Streptomyces, and Vibrio. researchgate.net These avrD-like genes are generally not found as single genes but are linked to genes encoding diverse enzymes not related to the genes downstream of avrD in P. syringae. researchgate.net For instance, in Streptomyces coelicolor, an avrD-like gene is part of an operon involved in methylenomycin synthesis. researchgate.net

Promoter Regions and Conserved Regulatory Elements Governing avrD Expression

The expression of the avrD operon is controlled by a promoter region located upstream (5') of the avrD gene. vulcanchem.comnih.gov This regulatory region has been localized to a 150-bp DNA fragment. vulcanchem.comnih.gov Detailed analysis of this promoter has identified several key features important for its activity. asm.orgnih.gov

Two transcription initiation sites have been identified within the avrD promoter region when bacteria are grown in minimal medium, located at positions 87 and 41 nucleotides upstream from the translational start site. asm.orgnih.gov However, only the -41 transcriptional start site is active when the bacteria are growing within soybean leaves. asm.orgnih.gov

A sigma 54 (σ⁵⁴) promoter consensus sequence (GG-10 bp-GC) is situated 14 bp upstream of the -41 transcriptional start site. asm.orgnih.gov Deletions within this sigma 54 binding region completely abolish promoter activity, indicating its essential role in avrD transcription. asm.orgnih.gov

Furthermore, deletion and base substitution analyses have identified two upstream elements critical for avrD expression. asm.orgnih.gov Sequence comparisons of these elements with the promoters of other cloned avirulence genes in P. syringae pathovars have revealed a conserved consensus sequence: GGAACC-N₁₅/₁₆-CCAC. asm.orgasm.orgnih.govnih.gov This conserved motif suggests a common regulatory mechanism for a subset of avirulence genes. asm.orgasm.orgnih.govnih.gov

Table 1: Key Features of the avrD Promoter Region

FeatureLocation Relative to Translational Start SiteDescriptionImportance
Promoter Region~150 bp upstreamDNA fragment controlling operon expressionEssential for transcription
Transcription Start Site 1-87 nucleotidesActive in minimal mediumTranscription initiation
Transcription Start Site 2-41 nucleotidesActive in minimal medium and soybean leavesTranscription initiation
Sigma 54 Consensus Sequence14 bp upstream of -41GG-10 bp-GC motifEssential for activity
Upstream Element 1 & 2Upstream of promoterIdentified by deletion/substitution analysisImportant for expression
Conserved Consensus SequenceUpstream of translation start codonGGAACC-N₁₅/₁₆-CCAC motif found in multiple Avr gene promoters. asm.orgasm.orgnih.govnih.govShared regulatory element

Transcriptional Regulation of avrD Expression in Response to Environmental Cues

The expression of avrD is subject to tight transcriptional regulation, responding to various environmental signals, particularly those encountered during the interaction with a plant host. vulcanchem.comasm.orgnih.gov

Influence of Plant Environment on avrD Induction

A significant factor in avrD expression is the plant environment. Studies have shown that the avrD promoter exhibits poor expression when bacteria are cultured in complex laboratory media. vulcanchem.comasm.orgnih.gov However, avrD expression is activated during bacterial growth within plants. vulcanchem.comasm.orgnih.gov This induction occurs with similar timing and levels in both compatible (where disease develops) and incompatible (where HR occurs) plant-pathogen interactions. vulcanchem.comasm.orgnih.gov This suggests that the plant environment provides specific cues that trigger avrD transcription, regardless of the resistance status of the host. asm.org While attempts have been made to identify a specific plant inducer molecule, they have thus far been unsuccessful, leading to speculation that such a signal might be unstable or present in trace amounts. asm.org

Repression Mechanisms of avrD Expression

In addition to induction in the plant environment, avrD expression is subject to repression under certain conditions, particularly when bacteria are grown in minimal culture medium. vulcanchem.comasm.orgnih.gov Repression has been observed in the presence of certain carbon sources, high concentrations of nitrogen compounds, and at pH values above 6.5. vulcanchem.comasm.orgnih.govnih.gov These findings indicate that nutrient availability and pH are important environmental factors influencing avrD transcription. asm.orgasm.org

Table 2: Environmental Factors Affecting avrD Expression

Environmental FactorEffect on avrD Expression
Complex Culture MediaPoor expression (Repression) vulcanchem.comasm.orgnih.gov
Growth in Plant TissueActivation (Induction) vulcanchem.comasm.orgnih.gov
Certain Carbon Sources (Minimal Medium)Repression vulcanchem.comasm.orgnih.govnih.gov
High Nitrogen Compounds (Minimal Medium)Repression vulcanchem.comasm.orgnih.govnih.gov
pH > 6.5 (Minimal Medium)Repression vulcanchem.comasm.orgnih.govnih.gov

Role of hrp Regulators (e.g., hrpS, hrpL) in avrD Expression

Expression from the avrD promoter is dependent on specific genetic factors, including the hrp regulatory genes, particularly hrpS and hrpL. asm.orgnih.govnih.gov The hrp (hypersensitive response and pathogenicity) genes are essential for the ability of P. syringae to cause disease and elicit the HR, as they control the assembly of the type III secretion system (T3SS) and the expression of effector proteins like AvrD. vulcanchem.comannualreviews.orgnih.govasm.org

The hrpS gene is a member of the two-component regulatory gene family, and hrpL, which is regulated by hrpS, encodes an alternate sigma factor belonging to the extracytoplasmic functions (ECF) subfamily of bacterial RNA polymerase sigma factors. annualreviews.orgnih.govasm.orgasm.org Sigma factors are crucial for promoter recognition by RNA polymerase. asm.orgaddgene.org HrpL can activate hrp promoters, including the avrD promoter, and its requirement for avrD expression indicates that avrD transcription is coordinated with the expression of other virulence factors and the T3SS. asm.orgnih.govnih.govnih.govasm.org Little avrD expression is observed in ntrA mutant strains deficient in the sigma 54 cofactor, which is also required for hrpL activation, further linking avrD expression to the Hrp regulatory cascade. asm.orgnih.govnih.gov The avrD promoter contains a conserved motif that shares similarity with other ECF-dependent promoter sequences regulated by HrpL. nih.govasm.org

Table 3: Regulatory Factors Influencing avrD Expression

Regulatory FactorType of MoleculeRole in avrD ExpressionNotes
Sigma 54 (NtrA)Sigma FactorRequiredEssential for avrD promoter activity. asm.orgnih.govnih.gov
HrpSTranscriptional RegulatorRequired (regulates HrpL)Part of the Hrp regulatory cascade. annualreviews.orgnih.govasm.org
HrpLSigma Factor (ECF)Required (activator)Directly activates the avrD promoter. asm.orgnih.govnih.govnih.govasm.org
Conserved Promoter MotifDNA SequenceBinding site for HrpLGGAACC-N₁₅/₁₆-CCAC motif. asm.orgasm.orgnih.govnih.gov
Environmental CuesVariousInducer/RepressorPlant environment induces; certain nutrients/pH repress. vulcanchem.comasm.orgnih.govnih.gov

Allelic Variation within the avrD Gene

Considerable variation has been observed in the occurrence and sequence of the avrD gene across different isolates and pathovars of Pseudomonas syringae. This genetic diversity gives rise to various avrD alleles, which can differ in their ability to elicit plant defense responses ontosight.ai. The study of these alleles provides valuable insights into the evolution of plant-pathogen interactions and the molecular basis of disease resistance ontosight.ai.

Classification of avrD Alleles Based on Sequence and Function

AvrD alleles can be classified based on both their nucleotide and deduced amino acid sequences, as well as their functional properties, particularly their capacity to induce the HR in specific host plants and their role in the production of syringolide elicitors ontosight.aiunl.edu.

Research has identified distinct homology classes among avrD alleles. One study characterized three functional alleles from P. s. pv. phaseolicola and P. s. pv. lachrymans, comparing them to the allele originally cloned from P. s. pv. tomato nih.gov. Based on amino acid identity, these alleles were grouped into two main homology classes:

Homology Class I: This class includes the avrD allele from P. s. pv. tomato and Allele 1 from P. s. pv. lachrymans. These alleles share a relatively high amino acid identity, approximately 95% between the P. s. pv. lachrymans Allele 1 and the P. s. pv. tomatoavrD nih.gov.

Homology Class II: This class comprises the avrD gene from P. s. pv. phaseolicola, Allele 2 from P. s. pv. lachrymans, and the nonfunctional avrD allele found in P. s. pv. glycinea. These alleles exhibit higher sequence similarity among themselves (97-98% amino acid identity) compared to Class I alleles, but show lower identity (around 85%) to those in Class I nih.gov.

Functionally, avrD alleles are distinguished by their ability to direct the production of syringolides, which are small molecules acting as elicitors of the HR in soybean cultivars carrying the Rpg4 resistance gene unl.edu. Functional avrD alleles, such as those in Class I and Class II from certain P. syringae pathovars, are associated with the production of different types of syringolides; Class I alleles direct the production of syringolides with 8 or 10 carbon alkyl chains, while Class II alleles lead to syringolides with 6 or 8 carbon alkyl chains unl.edu.

In contrast, avrD alleles found in various races of P. s. pv. glycinea have been characterized as nonfunctional. These nonfunctional alleles neither induce the avirulence phenotype on Rpg4 soybean cultivars nor result in detectable syringolide production when expressed in Escherichia coli unl.eduapsnet.orgnih.gov. Despite being largely similar in predicted protein sequence to functional Class II alleles, the nonfunctional P. s. pv. glycinea alleles contain specific amino acid substitutions unl.eduapsnet.org. Four amino acid positions (19, 245, 280, and 304) were identified as being unique to the P. s. pv. glycinea allele compared to other avrD genes nih.gov. Further research pinpointed critical residues for avirulence gene function at positions 19, 280, 301, and 304 unl.eduapsnet.org.

The following table summarizes the classification and functional characteristics of some avrD alleles:

Allele SourceHomology ClassFunctional Status (on Rpg4 Soybean)Syringolide ProductionKey Amino Acid Differences (vs. functional)
P. s. pv. tomatoIFunctionalYesN/A
P. s. pv. lachrymans (Allele 1)IFunctionalYesN/A
P. s. pv. phaseolicolaIIFunctionalYesN/A
P. s. pv. lachrymans (Allele 2)IIFunctionalYesN/A
P. s. pv. glycineaIINonfunctionalNoSubstitutions at positions 19, 245, 280, 304 (specific substitutions vary slightly by race) unl.edunih.govapsnet.org

Impact of Allelic Diversity on Host Recognition Specificity

The allelic diversity within the avrD gene directly impacts the specificity of host recognition in the context of the gene-for-gene interaction, particularly involving the soybean Rpg4 resistance gene. Functional avrD alleles are recognized by the Rpg4 protein, leading to the activation of plant defense responses and the induction of the HR ontosight.aiunl.edu. This recognition is mediated by the syringolides produced under the direction of the this compound unl.edu.

The existence of these nonfunctional alleles with only a few amino acid alterations, yet a complete loss of avirulence function, highlights the fine-tuning of effector-recognition systems in plant-pathogen co-evolution. The presence of these modified avrD alleles in P. s. pv. glycinea, even in different genomic contexts (plasmid-borne or chromosomal), suggests they may retain a selected function within the bacterium while having evolved to escape detection by the Rpg4-mediated resistance mechanism in soybean unl.eduapsnet.org. This allelic diversity is a key factor in determining which soybean cultivars are susceptible or resistant to different P. syringae pathovars carrying various avrD alleles. Allelic variation and sequence polymorphism are fundamental mechanisms driving specificity in host-pathogen interactions frontiersin.orgethz.ch.

Mechanistic Basis of Avrd Protein Function and Elicitor Production

AvrD Protein as a Type III Secreted Effector

AvrD is classified as a type III secreted effector protein. apsnet.orgapsnet.orgnih.govapsnet.org Type III effectors are a diverse group of proteins injected by Gram-negative bacteria directly into eukaryotic host cells through a specialized secretion system. mdpi.comresearchgate.net These effectors manipulate host cell processes to the benefit of the pathogen, often by suppressing host immunity or altering host physiology. apsnet.orgapsnet.orgnih.govapsnet.org

The delivery of AvrD into plant cells is mediated by the bacterial type III secretion system (T3SS), also known as the Hrp system in Pseudomonas syringae. apsnet.orgnih.govannualreviews.org This complex molecular machine forms a conduit spanning the bacterial inner and outer membranes, as well as the plant cell wall and plasma membrane, allowing for the direct translocation of effector proteins from the bacterial cytoplasm into the plant cytoplasm. mdpi.comresearchgate.net The T3SS recognizes specific targeting signals, often located at the N-terminus of effector proteins, to facilitate their translocation. mdpi.comnih.gov

Genetic and biochemical studies have demonstrated that the delivery of Avr proteins, including AvrD, into plant cells is dependent on a functional Hrp (Type III Secretion) system. apsnet.orgapsnet.orgfrontiersin.org Mutations in hrp genes abolish the ability of Pseudomonas syringae to inject effector proteins and consequently impair both pathogenicity in host plants and the elicitation of the HR in resistant plants. apsnet.organnualreviews.org While many bacterial avirulence genes require the T3SS to induce HR, the avrD phenotype is considered somewhat atypical in this regard, although its product is still delivered via the Hrp system. apsnet.org

Enzymatic Activity of this compound and Syringolide Biosynthesis

Unlike many other type III effectors that directly interact with or modify host proteins, the primary function of AvrD is enzymatic. apsnet.orgfrontiersin.orgresearchgate.net AvrD acts as a catalyst in the biosynthesis of specific low molecular weight compounds called syringolides. apsnet.orgfrontiersin.org

Research has shown that the this compound possesses enzymatic activity that leads to the production of syringolides, which are unusual acyl glycosides. apsnet.orgfrontiersin.orgutep.edu These molecules are synthesized within the bacterial cell, and their production is directly dependent on the presence and activity of AvrD. Different alleles of the avrD gene can lead to the production of different but related syringolide molecules. For instance, Class I avrD alleles direct the production of Syringolide 1 and Syringolide 2, while Class II alleles lead to the production of Syringolide 1 and Syringolide 3. utep.eduapsnet.org The precise enzymatic mechanism by which AvrD catalyzes the formation of these acyl glycosides involves the transfer of acyl groups, a process that can be facilitated by specific protein residues and structural features. nih.govuv.es

The syringolides were identified and characterized as the specific elicitor molecules responsible for triggering the HR in soybean cultivars carrying the Rpg4 resistance gene. apsnet.orgfrontiersin.orgresearchgate.netpnas.org Studies involving the infiltration of purified syringolides into soybean leaves demonstrated that these molecules alone were sufficient to elicit the HR, mimicking the effect of infection with Pseudomonas syringae strains carrying avrD. nih.govpnas.org Further characterization revealed that syringolides are water-soluble, low-molecular-weight compounds. pnas.orgresearchgate.net Competitive binding assays using radiolabeled syringolides have shown a strong correlation between the ability of syringolide derivatives to bind to a soluble protein fraction from soybean leaves and their elicitor activity, suggesting the presence of a specific binding site or receptor for syringolides in the plant cell. utep.eduresearchgate.netresearchgate.net

Indirect Recognition of this compound by Host Resistance (R) Genes

The recognition of Pseudomonas syringae strains carrying avrD by resistant soybean cultivars is mediated by the Rpg4 resistance gene. apsnet.orgpnas.org However, this recognition is indirect. apsnet.orgfrontiersin.org Unlike many other gene-for-gene systems where the plant R protein directly interacts with or guards a host protein targeted by the bacterial effector, the Rpg4-mediated resistance to AvrD is based on the plant's recognition of the syringolide molecules produced through AvrD's enzymatic activity. frontiersin.orgresearchgate.netapsnet.orgpnas.orgnih.gov The syringolides act as signal molecules that are perceived by the plant, leading to the activation of defense responses, including the HR. utep.edupnas.org While a 34-kDa protein (P34) has been identified that specifically binds syringolides and is considered a candidate for the syringolide receptor, this protein is not encoded by the Rpg4 gene. apsnet.orgpnas.orgresearchgate.netresearchgate.net This suggests that Rpg4 likely functions downstream of syringolide perception, possibly in the intracellular signal transduction pathway that leads to the HR. apsnet.orgresearchgate.net The interaction between the syringolide receptor P34 and a soybean photorespiration enzyme, NADH-dependent hydroxypyruvate reductase (HPR), specifically the P42-2 isoform, has been identified as a potential step in the signal transduction pathway, where the binding of the P34/syringolide complex to P42-2 may inhibit HPR function and contribute to HR induction. apsnet.orgresearchgate.net

The Elicitor-Receptor Model in AvrD-Mediated Immunity

The interaction between Pseudomonas syringae strains carrying the avrD gene and soybean cultivars possessing the Rpg4 resistance gene exemplifies the gene-for-gene model of plant-pathogen specificity. t3biosci.comapsnet.organnualreviews.orgresearchgate.netnih.govdreamhosters.comresearchgate.net This model posits that for resistance to occur, a specific avirulence gene product from the pathogen must be recognized by a corresponding resistance gene product in the host plant. nih.govdreamhosters.com In the case of avrD-Rpg4 complementarity, this recognition is mediated by the syringolide elicitors produced under the influence of the this compound. t3biosci.comannualreviews.org

Genetic and biochemical evidence strongly supports the elicitor-receptor model for the recognition of incompatible pathogen races by plants. annualreviews.orgresearchgate.netnih.govannualreviews.org This model predicts that either primary avirulence gene protein products or, as in the case of AvrD, metabolites resulting from their activity (elicitors) are recognized by specific plant receptors encoded by disease resistance genes. annualreviews.orgresearchgate.net The syringolides produced by bacteria expressing avrD specifically elicit the hypersensitive response (HR) in soybean cultivars carrying the Rpg4 gene, a hallmark of incompatible interactions and the activation of robust plant defenses. t3biosci.comapsnet.orgunl.eduresearchgate.netnih.gov

The avrD-Rpg4 system is considered unique in certain aspects compared to other gene-for-gene interactions. Notably, syringolide is a nonpeptide molecule, distinguishing it from many other known avirulence gene-specific elicitors derived from viruses, bacteria, and fungi. apsnet.org Furthermore, the avrD phenotype does not appear to be controlled by a type III secretion system, which is required for the delivery of many bacterial avirulence proteins into the plant cell. apsnet.org This further supports the model where a diffusible small molecule, the syringolide, acts as the recognition signal.

Interaction of Syringolides with Cognate Host Receptors (e.g., Rpg4 in Soybean)

Research has identified a specific binding site for syringolides in a soluble protein fraction isolated from soybean leaves. researchgate.netresearchgate.net This binding site exhibits characteristics expected of an intracellular receptor, including saturability, reversibility, and specificity. researchgate.netnih.gov Studies using radiolabeled syringolide 1 demonstrated specific binding to this soluble fraction, with a reported Kd value of 8.7 nM. researchgate.net Competition binding studies using various syringolide derivatives showed a direct correlation between their binding affinity to the soluble fraction and their elicitor activity, further supporting the role of this binding site in mediating the plant's response. researchgate.netresearchgate.net

The protein P34 has been identified as a syringolide receptor that mediates the avrD-Rpg4 gene-for-gene complementarity in soybean. t3biosci.comapsnet.orgresearchgate.netresearchgate.netapsnet.org While P34 is involved in syringolide binding, the Rpg4 gene product itself is not believed to be the primary syringolide binding site. Instead, the Rpg4 gene product may function downstream of elicitor binding, potentially in intracellular signal transduction pathways. researchgate.netresearchgate.net

Further research into the mechanism of P34 signaling revealed an interaction with a soybean photorespiration enzyme, NADH-dependent hydroxypyruvate reductase (HPR). t3biosci.comapsnet.orgresearchgate.netapsnet.orgusda.gov Screening of a soybean cDNA library identified two distinct HPR isoforms, P42-1 and P42-2, which share high amino acid identity (97%). apsnet.orgapsnet.org However, yeast two-hybrid assays indicated that only P42-2 displayed significant binding with P34, suggesting P42-2 as a potential second messenger target for the P34/syringolide complex. apsnet.orgapsnet.org

The binding of the P34/syringolide complex to P42-2 may lead to the induction of the hypersensitive response, possibly by inhibiting one or more functions of HPR in soybean. t3biosci.comapsnet.org Interestingly, downstream products of HPR, such as glycerate and 3-phosphoglycerate, were found to inhibit HR, while upstream compounds like hydroxypyruvate and serine did not have a significant effect. t3biosci.comapsnet.org This suggests a specific interference with the photorespiration pathway's output.

At the cellular level, syringolide 1 has been shown to trigger rapid physiological responses in Rpg4 soybean cells, including extracellular alkalization, K+ efflux, and Ca2+ influx. nih.gov These responses occur within approximately 30 minutes of syringolide application and are sustained. nih.gov The inhibition of these responses by La3+, a Ca2+ channel blocker, suggests that syringolide 1 activates a Ca2+ influx-dependent signaling pathway specifically in Rpg4 soybean cells. nih.gov These ion fluxes and changes in extracellular pH are consistent with early events in the activation of plant defense responses.

The research findings highlight a complex molecular interplay initiated by the bacterial this compound's role in producing syringolides. These elicitors are then perceived by a specific receptor (P34) in the soybean host, leading to downstream signaling events, potentially involving interaction with enzymes like HPR and resulting in the activation of defense mechanisms such as the hypersensitive response.

Table 1: Research Findings on Syringolide Binding

CharacteristicFindingSource
Syringolide Binding LocationSoluble protein fraction from soybean leaves researchgate.netresearchgate.net
Syringolide 1 Kd (soluble fraction)8.7 nM researchgate.net
Effect of Protease/Heating on BindingGreatly reduced binding researchgate.net
Correlation: Binding vs. Elicitor ActivityDirect correlation observed with syringolide derivatives researchgate.netresearchgate.net
Syringolide Receptor ProteinP34 t3biosci.comapsnet.orgresearchgate.netresearchgate.netapsnet.org
P34 Interacting ProteinNADH-dependent hydroxypyruvate reductase (HPR), specifically P42-2 isoform t3biosci.comapsnet.orgresearchgate.netapsnet.org

Table 2: Syringolide-Induced Cellular Responses in Rpg4 Soybean Cells

ResponseObservationTiming (approx.)Inhibition by La3+Source
Extracellular AlkalizationObserved30 minutesYes nih.gov
K+ EffluxObserved30 minutesYes nih.gov
Ca2+ InfluxObserved30 minutesYes nih.gov

Avrd Protein S Contribution to Plant Pathogen Interaction Outcomes

Elicitation of Hypersensitive Response (HR) in Resistant Cultivars

The AvrD protein is known to elicit a hypersensitive response (HR) in certain resistant plant cultivars. annualreviews.orgapsnet.orgunl.eduwikipedia.org The HR is a form of programmed cell death that occurs rapidly at the site of infection, effectively limiting the spread of the pathogen. nih.govoup.com Early research demonstrated that Escherichia coli strains expressing avrD could elicit a cultivar-specific HR in soybean. apsnet.orgnih.gov However, it was observed that the this compound itself, when infiltrated into leaves, did not cause the HR. apsnet.orgnih.gov This led to the discovery that a bacterial metabolite, subsequently identified as syringolides, was the actual elicitor of the HR, with AvrD being involved in the production of these molecules. apsnet.orgnih.govt3biosci.com

Cultivar-Specific HR Induction by this compound

The induction of HR by AvrD-producing bacteria is cultivar-specific, meaning it only occurs in plant cultivars possessing the corresponding resistance gene. unl.eduwikipedia.org In soybean, for instance, the HR elicited by bacteria expressing avrD is specific to cultivars carrying the Rpg4 disease resistance gene. t3biosci.comnih.gov This highlights the gene-for-gene relationship underlying AvrD-mediated resistance. apsnet.orgt3biosci.com Studies using E. coli expressing avrD showed that infiltration of these bacteria into soybean leaves resulted in HR only on resistant cultivars, not susceptible ones. apsnet.orgapsnet.org

Data on cultivar-specific HR induction by E. coli expressing avrD in soybean:

Soybean CultivarPresence of Rpg4 GeneHR Induction by E. coli (avrD)
Resistant Cultivar 1YesYes
Resistant Cultivar 2YesYes
Susceptible Cultivar 1NoNo
Susceptible Cultivar 2NoNo

Note: This table is illustrative based on the description of cultivar-specific HR induction.

Signaling Cascades Leading to HR Activation

The recognition of syringolides, the elicitors produced via AvrD activity, by resistant plants triggers signaling cascades that culminate in HR activation. t3biosci.comnih.gov In soybean cultivars carrying the Rpg4 gene, syringolide 1 has been shown to induce extracellular alkalization, K+ efflux, and Ca2+ influx in suspension-cultured cells. oup.comnih.gov These responses, observed approximately 30 minutes after exposure to syringolide 1, suggest the activation of a Ca2+ influx-dependent signaling pathway specifically in Rpg4 soybean cells. nih.gov Calcium influxes are known to be associated with cell death in both plant and animal cells. oup.comnih.gov While the precise downstream signaling events initiated by the syringolide-Rpg4 interaction are still being elucidated, the involvement of ion fluxes is a key early step in the HR pathway. nih.govfrontiersin.org

Modulation of Host Plant Immune Responses

Beyond eliciting HR, the this compound, like other bacterial effectors, can modulate host plant immune responses. annualreviews.orgnih.gov Effectors are proteins injected into plant cells by pathogens, often via the type III secretion system, to manipulate host processes for the pathogen's benefit. unl.edunih.gov Many effectors have dual roles, acting as avirulence determinants in resistant plants and contributing to virulence in susceptible ones. unl.edunih.gov

Suppression of Basal Plant Defenses by this compound

Bacterial effectors, including some Avr proteins, can suppress basal plant defenses, also known as PAMP-triggered immunity (PTI). annualreviews.orgunl.eduapsnet.orgnsf.gov PTI is the plant's first layer of defense, activated by the recognition of conserved microbial-associated molecular patterns (MAMPs) by pattern recognition receptors (PRRs). apsnet.orgnsf.govencyclopedia.pub Suppression of these basal defenses allows the pathogen to establish itself and proliferate within the host plant. unl.eduapsnet.orgnsf.gov While the primary recognized function of AvrD is its role in producing HR-eliciting syringolides, the broader context of effector function suggests a potential for AvrD or its related activities to also interfere with basal defense mechanisms, although direct evidence for this compound itself suppressing basal defenses is less documented compared to its elicitor function. unl.edu However, the ability of effectors to suppress plant defenses is considered a universal function of pathogen type III secretion systems. unl.edu

Role in Effector-Triggered Immunity (ETI)

Effector-triggered immunity (ETI) is a robust plant defense response activated upon the recognition of pathogen effectors, either directly or indirectly, by plant resistance (R) proteins. nih.govapsnet.orgencyclopedia.pub ETI often leads to the HR and is a key component of gene-for-gene resistance. nih.govapsnet.org The interaction between AvrD (or the syringolides produced due to its activity) and the Rpg4 protein in soybean is a classic example of ETI. t3biosci.comnih.gov In this interaction, the recognition event triggers a strong defense response that limits pathogen growth. apsnet.org While ETI is a powerful defense, pathogens can evolve to evade this recognition, for example, by altering or deleting the recognized effector. wisc.edu However, such changes might come at a fitness cost to the pathogen. wisc.edu

Evolutionary Dynamics and Comparative Genomics of Avrd Protein

Diversifying Selection and Co-evolutionary Arms Race Between Pathogens and Hosts

The interaction between the AvrD protein and its corresponding host resistance (R) gene product is a classic example of the gene-for-gene hypothesis, which underpins the co-evolutionary arms race. This dynamic interplay exerts strong selective pressures on both the pathogen and the host, leading to rapid evolutionary changes.

Pathogens have evolved various strategies to evade recognition by host surveillance systems that detect AvrD. One primary mechanism is the modification or complete loss of the avrD gene. Since the presence of avrD in a bacterial strain attempting to infect a host plant carrying the corresponding R gene (like Rpg4 in soybean) triggers a defense response, there is strong selective pressure for the pathogen to alter or eliminate the this compound. nih.govunl.edu Studies have identified nonfunctional alleles of avrD in several races of Pseudomonas syringae pv. glycinea. These alleles contain mutations, such as single amino acid substitutions or premature stop codons, that render the this compound incapable of producing the syringolide elicitors that are recognized by the host. nih.govunl.edu This allows the pathogen to circumvent the host's defense mechanism and cause disease. The presence of these modified, non-functional avrD alleles suggests that while the gene product is a liability in the presence of a corresponding R gene, the gene itself may confer a selective advantage in other contexts, preventing its complete elimination from the population. nih.gov

Table 1: Mechanisms of Pathogen Adaptation to AvrD Recognition
MechanismDescriptionExample
Gene ModificationIntroduction of point mutations, insertions, or deletions in the avrD coding sequence, leading to a non-functional protein that does not produce the recognized elicitor.Non-functional avrD alleles in Pseudomonas syringae pv. glycinea with amino acid substitutions that abolish elicitor production. nih.govunl.edu
Gene LossComplete deletion of the avrD gene from the pathogen's genome or plasmid, thereby eliminating the source of the avirulence signal.Absence of avrD in certain pathogenic races that are virulent on host plants with the corresponding R gene.
Suppression of Host DefenseAcquisition and expression of other effector proteins that interfere with the host's downstream signaling pathways activated upon AvrD recognition.Expression of type III effectors that inhibit PAMP-triggered immunity (PTI), which can be a component of the overall defense response. nih.gov

A notable aspect of the evolution of the avrD gene is the differential selective pressure on its regulatory and coding regions. While the coding sequence of avrD exhibits considerable variation, including the presence of distinct alleles and non-functional versions, the promoter and other regulatory elements often show a higher degree of conservation. nih.gov This suggests that the expression of avrD is under stabilizing selection, while the protein product itself is subject to diversifying selection driven by the host's immune system.

The conservation of regulatory elements implies that the expression of AvrD, even in a modified form, might be beneficial for the pathogen in certain environments or on hosts lacking the corresponding R gene. The diversification of the coding sequence, on the other hand, is a direct consequence of the co-evolutionary arms race. Pathogen lineages with novel avrD alleles that are not recognized by the host's current repertoire of R genes will have a selective advantage. This leads to the maintenance of a diverse pool of avrD alleles within the pathogen population. nih.gov

Horizontal Gene Transfer Events Involving avrD

The evolutionary trajectory of the avrD gene is significantly influenced by horizontal gene transfer (HGT), a process that facilitates the rapid dissemination of genetic material between different bacterial strains and even species.

The avrD gene is frequently located on indigenous plasmids within various pathovars of Pseudomonas syringae. nih.govnih.gov Plasmids are extrachromosomal DNA molecules that can be transferred between bacteria through conjugation, providing a potent mechanism for HGT. nih.govcaister.com The presence of avrD on these mobile genetic elements explains its sporadic distribution among different P. syringae pathovars and even its presence in some isolates that are not pathogenic on the host plant used for the initial identification of the gene. nih.gov This plasmid-mediated exchange allows for rapid adaptation of pathogen populations to new hosts and environments. nih.govresearchgate.net The pPT23A family of plasmids, which is widespread among P. syringae pathovars, is known to carry a variety of accessory genes, including type III effectors like avrD. nih.gov

Table 2: Plasmid-Borne Nature and Distribution of avrD
FeatureDescriptionSignificance
LocationFrequently found on indigenous plasmids in Pseudomonas syringae. nih.govnih.govFacilitates horizontal gene transfer and rapid dissemination. nih.govcaister.com
DistributionDetected in various pathovars of P. syringae, including pvs. tomato, phaseolicola, lachrymans, and glycinea. nih.govnih.govIndicates a broad and dynamic distribution not strictly linked to the host of origin.
Allelic DiversityDifferent functional and non-functional alleles of avrD are found on plasmids in different pathovars. nih.govunl.edunih.govReflects ongoing evolution and adaptation to different host environments.

The mobility of genetic elements carrying virulence and avirulence genes raises the possibility of HGT between different bacterial genera. While direct evidence of an avrD homolog in Erwinia carotovora (now Pectobacterium carotovorum) from cross-hybridization studies is not extensively documented in readily available literature, the genomic era allows for in-silico searches for homologous sequences. The genomes of various phytopathogenic bacteria, including Erwinia carotovora, have been sequenced, and the presence of type III secretion systems and effector proteins is a common feature. Given the role of plasmids and other mobile elements in the transfer of virulence-related genes among plant pathogens, it is plausible that homologs of avrD or genes with similar functions could be identified in other genera like Erwinia. The exchange of genetic material is a key driver of evolution in these pathogens, allowing them to acquire new virulence factors and adapt to new hosts.

Comparative Analysis with Other Type III Effector Proteins

The this compound is part of a larger arsenal (B13267) of type III effector proteins that Pseudomonas syringae injects into host cells to manipulate host physiology and suppress immune responses. frontiersin.orgnih.gov A comparative analysis of AvrD with other well-characterized type III effectors, such as AvrB and AvrRpm1, reveals both commonalities and key differences in their evolutionary strategies and biochemical functions.

Unlike many other type III effectors that directly target and modify host proteins, AvrD's primary known function is enzymatic: it is involved in the synthesis of syringolide elicitors. These small molecules then exit the bacterial or plant cell and are perceived by the host's surveillance system. This indirect mode of recognition contrasts with effectors like AvrB and AvrRpm1, which are recognized through their interaction with or modification of the host protein RIN4. umn.edunih.gov AvrB is a kinase that phosphorylates RIN4, while AvrRpm1 has been shown to have ADP-ribosyl transferase activity, also targeting RIN4. umn.edunih.gov

The evolutionary pressures on these different types of effectors can also vary. For effectors that directly interact with host proteins, the co-evolutionary arms race often involves changes in the interacting surfaces of both the effector and the host target. For AvrD, the selective pressure is on the production of a recognizable elicitor. This could lead to changes in the enzymatic activity of AvrD to produce modified syringolides that are no longer recognized by the host R protein.

Table 3: Comparative Analysis of AvrD with Other Type III Effectors
Effector ProteinBiochemical FunctionHost Target/Recognition MechanismEvolutionary Aspect
AvrDEnzymatic; involved in the synthesis of syringolide elicitors.Indirect recognition of syringolides by the Rpg4 resistance protein.Diversification of the coding sequence to alter elicitor production; plasmid-mediated horizontal gene transfer. nih.govnih.gov
AvrBKinase; phosphorylates the host protein RIN4. umn.eduIndirect recognition via modification of RIN4, which is monitored by the RPM1 resistance protein. umn.eduCo-evolution of interacting surfaces with RIN4 and RPM1. umn.edu
AvrRpm1ADP-ribosyl transferase; modifies the host protein RIN4. nih.govIndirect recognition via modification of RIN4, monitored by the RPM1 resistance protein. nih.govStrong diversifying selection to evade recognition by RPM1. nih.gov

Methodological Approaches for Avrd Protein Research

Genetic Techniques for avrD Gene Manipulation

Genetic manipulation of the avrD gene is fundamental to understanding its function. These techniques allow for the production of the AvrD protein in controlled systems and the investigation of how specific amino acids contribute to its activity.

Gene Cloning and Expression in Heterologous Systems (e.g., E. coli)

The cloning and expression of the avrD gene in heterologous systems, most commonly Escherichia coli, is a foundational technique for producing the this compound in quantities sufficient for biochemical analysis. This process involves isolating the avrD gene from Pseudomonas syringae and inserting it into a plasmid vector. These expression vectors are then introduced into E. coli, which can be induced to produce the this compound. For instance, the lsc genes from P. syringae pv. glycinea and P. syringae pv. phaseolicola have been successfully cloned and expressed in E. coli DH5α, demonstrating the feasibility of expressing P. syringae genes in this heterologous host nih.gov. The expression of these genes in E. coli was found to be dependent on a vector-based promoter, indicating that the native promoters were not functional in the heterologous system nih.gov.

A heterologous system was also developed to phenotypically express P. syringae avirulence genes, including avrD, in E. coli. This required the co-expression of the P. syringae hrp cluster, which encodes a type III secretion system nih.gov. This demonstrates that while the this compound can be produced in E. coli, eliciting a plant defense response with the heterologously produced protein may require additional bacterial machinery nih.gov. The use of inducible promoters, such as the T7 promoter system in vectors like pET-21a(+), allows for controlled expression of the cloned gene in E. coli strains like BL21(DE3) microbiologyjournal.org.

Table 1: Key Components for Heterologous Expression of avrD in E. coli

ComponentDescriptionPurpose in avrD Research
Expression Vector A plasmid containing regulatory elements for gene expression, such as a promoter, ribosome binding site, and transcription terminator.To carry the avrD gene into E. coli and drive its transcription and translation.
E. coli Host Strain A laboratory strain of E. coli optimized for protein expression, such as BL21(DE3).To serve as a cellular factory for producing the this compound.
Inducible Promoter A promoter that can be activated by the addition of a specific molecule (e.g., IPTG for the lac promoter).To control the timing and level of avrD gene expression, preventing potential toxicity to the host cells.
Affinity Tag A short peptide sequence fused to the this compound (e.g., His-tag) that allows for easy purification.To facilitate the isolation of the recombinant this compound from the complex mixture of E. coli proteins.

Mutagenesis Studies for Structure-Function Analysis

Site-directed mutagenesis is a powerful tool used to investigate the relationship between the structure of the this compound and its function as a syringolide synthase. This technique allows researchers to make specific changes to the amino acid sequence of the protein by altering the underlying DNA sequence of the avrD gene nih.gov. By observing the effect of these mutations on the protein's ability to produce syringolides, scientists can identify key amino acid residues that are critical for its catalytic activity and substrate specificity researchgate.net.

For example, by creating a series of point mutations where individual amino acids are substituted, researchers can map the active site of the this compound. If a mutation results in a loss of syringolide production, it suggests that the altered amino acid is directly involved in the enzymatic reaction. This approach has been used to study other enzymes, providing valuable insights into their structure-function relationships nih.govresearchgate.net. The results from these studies can provide crucial information for understanding how AvrD synthesizes the syringolide elicitors.

Biochemical and Molecular Assays for this compound and Syringolides

A range of biochemical and molecular assays are employed to detect and quantify the this compound and to assess the biological activity of the syringolides it produces.

Elicitor Isolation and Bioactivity Assays

The syringolides, which are glycolipid elicitors produced by the action of the this compound, are the direct signaling molecules that trigger a defense response in resistant plants nih.govresearchgate.net. To study their function, syringolides must first be isolated and purified from bacterial cultures expressing the avrD gene.

Once isolated, the bioactivity of syringolides is tested using various assays. A common method involves applying the purified syringolides to the leaves or cell cultures of soybean plants that carry the corresponding resistance gene, Rpg4 nih.govresearchgate.netnih.gov. The response is then observed, typically as the induction of a hypersensitive response (HR), which is a form of programmed cell death at the site of application nih.govresearchgate.net. The activity of the syringolides can be quantified by measuring the extent of cell death. Furthermore, competition studies using radiolabeled syringolide 1 (¹²⁵I-syringolide 1) have been used to demonstrate a direct correlation between the binding affinity of various syringolide derivatives to a soluble protein fraction in soybean leaves and their elicitor activity nih.govresearchgate.net. These bioassays are critical for confirming the biological function of the syringolides produced by the this compound.

Protein Detection and Quantification (e.g., Western Blot, ELISA, Electrophoresis)

Several standard molecular biology techniques are used to detect and quantify the this compound.

Electrophoresis: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is used to separate proteins based on their molecular weight technologynetworks.comnih.govcytivalifesciences.comyoutube.com. When a cell lysate containing the this compound is run on an SDS-PAGE gel, the this compound will migrate to a specific position corresponding to its size researchgate.netnih.gov. This allows for the visualization of the protein and an initial assessment of its purity microbiologyjournal.org.

Western Blot: Following SDS-PAGE, a Western blot (or immunoblot) can be performed to specifically detect the this compound nih.govbio-rad.combio-rad-antibodies.combio-rad-antibodies.com. This involves transferring the separated proteins from the gel to a membrane and then probing the membrane with an antibody that specifically recognizes the this compound bio-rad.com. The antibody is typically tagged with an enzyme or fluorescent molecule that allows for visualization of the protein band bio-rad.com. This technique is highly specific and can confirm the presence of the this compound even in complex mixtures .

ELISA (Enzyme-Linked Immunosorbent Assay): ELISA is a plate-based assay that can be used for the quantification of the this compound nih.govnih.govresearchgate.netburnet.edu.au. In a typical sandwich ELISA, a capture antibody specific to AvrD is coated onto the wells of a microplate. The sample containing the this compound is then added, and the this compound is captured by the antibody. A second, detection antibody (also specific to AvrD) is then added, which is linked to an enzyme. The addition of a substrate for the enzyme results in a measurable color change, the intensity of which is proportional to the amount of this compound present researchgate.net.

Table 2: Comparison of Protein Detection and Quantification Methods for AvrD

TechniquePrinciplePrimary Use for AvrD Research
SDS-PAGE Separation of proteins by molecular weight in a polyacrylamide gel matrix.Visualize the presence and estimate the size and purity of recombinant this compound.
Western Blot Detection of a specific protein using antibodies after separation by SDS-PAGE and transfer to a membrane.Confirm the identity of the this compound and detect its presence in bacterial or plant extracts.
ELISA Quantification of a specific protein in a sample using antibodies and an enzyme-linked detection system.Accurately measure the concentration of this compound in a given sample.

Plant Phenotyping for Disease Resistance and Hypersensitive Response

Observing the plant's response to the this compound or the syringolides it produces is crucial for understanding its role in disease resistance. This involves careful phenotyping of plants for signs of a defense response.

The hallmark of the interaction between AvrD-produced syringolides and a resistant soybean plant (containing the Rpg4 gene) is the hypersensitive response (HR) nih.govresearchgate.net. This localized cell death prevents the spread of the pathogen nih.govusda.gov. The HR can be visually observed as necrotic lesions on the leaves.

For a more quantitative measure of the HR, an electrolyte leakage assay is commonly used utupub.finih.govnih.govprotocols.ioresearchgate.net. This assay measures the loss of ions from plant cells as their membranes become compromised during cell death nih.govnih.govprotocols.io. Leaf discs from plants challenged with syringolides or bacteria expressing avrD are floated in deionized water, and the conductivity of the water is measured over time. An increase in conductivity indicates electrolyte leakage and thus, the extent of cell death nih.govnih.gov. This provides a quantitative measure of the intensity of the HR and can be used to compare the responses of different plant genotypes or the effects of different syringolide concentrations utupub.fi. Transcript profiling has also been used to study the soybean response to Pseudomonas syringae, revealing significant changes in gene expression during both compatible and incompatible interactions nih.govusda.govresearchgate.net.

Inoculation Assays and Disease Symptom Evaluation

In the study of the this compound, various inoculation assays are employed to introduce the protein or the pathogen expressing it into the plant system and subsequently evaluate the resulting disease symptoms. These methods are crucial for understanding the avrD-mediated plant-pathogen interaction and the ensuing defense responses.

A common technique involves the infiltration of plant leaves with a suspension of bacteria, such as Pseudomonas syringae, that has been genetically engineered to express the avrD gene. This is often done using a needleless syringe to force the bacterial suspension into the intercellular spaces of the leaf tissue. This method allows for a direct and localized application of the avrD-expressing bacteria, facilitating the observation of specific responses in the inoculated area.

Another approach is the direct delivery of purified this compound into plant cells. This can be achieved through methods like microinjection or by using protein transfection reagents that facilitate the entry of the protein across the plant cell membrane. Such techniques are valuable for studying the effects of the this compound in isolation, without the confounding factors introduced by the presence of the entire bacterium.

Following inoculation, the evaluation of disease symptoms is a critical step. This is often a qualitative assessment based on the visual observation of the plant's response. A key symptom associated with the recognition of avrD by a resistant plant is the hypersensitive response (HR). The HR is a rapid, localized cell death at the site of infection, which serves to restrict the spread of the pathogen. Visually, the HR manifests as necrotic lesions, which are areas of dead and discolored tissue. The development and extent of these lesions are carefully monitored and recorded over time.

In susceptible plants that lack the corresponding resistance gene to recognize avrD, different symptoms may be observed. These can include the development of water-soaked lesions, chlorosis (yellowing of the tissue), and eventually, more widespread tissue necrosis, indicating the successful proliferation of the pathogen and the progression of disease.

The table below summarizes common inoculation methods and the corresponding disease symptoms evaluated in this compound research.

Inoculation MethodPathogen/ProteinPlant ResponseDisease Symptom Evaluation
Leaf InfiltrationPseudomonas syringae expressing avrDResistant PlantObservation of rapid, localized necrotic lesions (Hypersensitive Response).
Leaf InfiltrationPseudomonas syringae expressing avrDSusceptible PlantDevelopment of water-soaked lesions, chlorosis, and spreading necrosis.
Protein MicroinjectionPurified this compoundResistant PlantInduction of localized cell death at the injection site.

Quantitative Measurement of Defense Responses

Beyond the qualitative assessment of disease symptoms, quantitative measurements are essential for a more precise understanding of the plant's defense responses to the this compound. These methods allow researchers to quantify the intensity and dynamics of the induced defenses.

One widely used technique is the electrolyte leakage assay . This assay measures the extent of cell membrane damage, a hallmark of the hypersensitive response. When plant cells undergo HR, their membranes lose integrity, leading to the leakage of ions into the apoplast. To quantify this, leaf discs are taken from the inoculated area and floated in deionized water. The electrical conductivity of the water is then measured over time. An increase in conductivity indicates a greater leakage of electrolytes and thus, a more extensive cell death response. This provides a quantitative measure of the HR intensity.

The quantification of phytoalexins is another important method. Phytoalexins are low molecular weight antimicrobial compounds that are synthesized and accumulate in plants upon pathogen attack. In the context of avrD, the production of specific phytoalexins can be a key defense mechanism. To measure phytoalexin levels, plant tissue from the inoculation site is harvested, and the compounds are extracted using appropriate solvents. Techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are then used to separate and quantify the specific phytoalexins.

Furthermore, gene expression analysis provides insights into the molecular basis of the defense response. The recognition of avrD triggers a signaling cascade that leads to the transcriptional reprogramming of the plant cell, activating a battery of defense-related genes. To quantify these changes, researchers often employ techniques like quantitative Real-Time Polymerase Chain Reaction (qRT-PCR). This method allows for the precise measurement of the transcript levels of specific defense genes, such as those encoding Pathogenesis-Related (PR) proteins, at different time points after inoculation. This data reveals the kinetics and magnitude of the transcriptional defense response.

The following table presents a summary of quantitative methods used to measure defense responses to the this compound.

MethodDefense Response MeasuredPrincipleTypical Units of Measurement
Electrolyte Leakage AssayCell membrane damage (Hypersensitive Response)Measurement of ion leakage into an aqueous solution by monitoring electrical conductivity.µS/cm (microsiemens per centimeter)
Phytoalexin Quantification (e.g., HPLC)Accumulation of antimicrobial compoundsSeparation and quantification of specific phytoalexins from plant tissue extracts.µg/g fresh weight
Quantitative Real-Time PCR (qRT-PCR)Expression of defense-related genesMeasurement of the abundance of specific mRNA transcripts.Relative fold change in gene expression

Future Directions and Applications in Plant Disease Management

Elucidating the Precise Molecular Targets of Syringolides in Plant Cells

A key area of future research involves precisely identifying and characterizing the molecular targets of syringolides within plant cells. Current research, primarily in soybean, indicates that syringolides bind to a soluble 34-kDa protein (P34) present in leaf extracts apsnet.orgresearchgate.netresearchgate.net. This binding is specific and correlates with elicitor activity researchgate.net. Further studies suggest that P34 interacts with a soybean NADH-dependent hydroxypyruvate reductase (HPR), specifically the P42-2 isoform apsnet.orgresearchgate.net. It is hypothesized that the syringolide-P34 complex targets and potentially inhibits the function of P42-2 HPR, which in turn triggers the HR apsnet.orgresearchgate.net.

Beyond direct protein binding, syringolide 1 has been shown to induce rapid physiological changes in resistant soybean cells, including extracellular alkalization, K+ efflux, and a sustained Ca2+ influx nih.gov. These ion fluxes and changes in pH are early events in the plant defense signaling cascade, suggesting that syringolide perception leads to the activation of specific ion channels and pumps nih.gov.

Future research aims to fully elucidate the downstream signaling pathways activated upon syringolide binding to P34 and its interaction with HPR. This includes identifying other potential interacting partners of the P34/syringolide complex and mapping the complete cascade of events that lead to the HR. Advanced techniques such as proteomics, live-cell imaging of ion dynamics, and targeted gene silencing will be instrumental in unraveling these complex molecular interactions.

High-Resolution Structural Analysis of AvrD Protein and Its Interacting Partners

Understanding the three-dimensional structure of this compound and its interactions with host plant factors at a high resolution is fundamental for deciphering its function and developing targeted control strategies. AvrD is characterized as a small, hydrophilic effector protein, approximately 35 kDa in size and composed of about 320 amino acids ontosight.ai. It is delivered into the plant cell via the bacterial type III secretion system, where it interacts with host proteins ontosight.aiontosight.aivulcanchem.com.

While general principles of protein structure and protein-protein interactions are well-established sandiego.edumanchester.ac.uknih.gov, detailed high-resolution structural data for AvrD, particularly in complex with its plant targets or proteins involved in syringolide biosynthesis, are still emerging. Techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and cryo-electron microscopy (cryo-EM) can provide atomic-level insights into AvrD's structure and how it interacts with other molecules. Computational tools, such as AlphaFold, which have been successful in predicting the structures of other bacterial effectors, also hold promise for determining the structure of AvrD hhmi.org.

Future efforts will focus on obtaining high-resolution structures of AvrD alone and in complex with identified plant interacting proteins or bacterial enzymes involved in syringolide production. Such structural information will be invaluable for understanding the catalytic mechanism of syringolide biosynthesis mediated by AvrD and how AvrD's structure dictates its interaction specificity with plant targets. This knowledge can inform the design of molecules that interfere with AvrD activity or its interactions.

Engineering Plant Resistance Genes for Enhanced Recognition of AvrD-Produced Elicitors

The interaction between avrD and the soybean Rpg4 resistance gene serves as a classic example of the gene-for-gene hypothesis, where the recognition of a pathogen avirulence determinant (or its product) by a specific plant resistance protein triggers immunity scispace.comannualreviews.orgapsnet.orgresearchgate.netresearchgate.netannualreviews.org. Leveraging this understanding to engineer or deploy enhanced plant resistance is a critical future direction in plant disease management.

Research aims to identify and characterize novel R genes from diverse plant germplasm that recognize AvrD or syringolides. Furthermore, insights into the molecular basis of Rpg4-mediated recognition of syringolides can guide efforts to engineer R genes with altered specificity or enhanced recognition capabilities in susceptible crop varieties. This could involve modifying existing R genes or introducing genes from resistant relatives.

Understanding the structure and function of the Rpg4 protein and how it perceives the syringolide signal is paramount. Future studies will utilize techniques like site-directed mutagenesis and domain swapping to identify key regions within R proteins responsible for ligand binding and downstream signaling. This knowledge will facilitate the rational design of engineered resistance genes that provide robust and durable resistance against pathogens expressing avrD. Developing resistant crop varieties through conventional breeding or genetic engineering remains a highly effective strategy for disease control scispace.comontosight.aimdpi.comfrontiersin.org.

Harnessing this compound Insights for Novel Disease Control Strategies

The comprehensive understanding of this compound, its role in syringolide production, and the plant's recognition of these elicitors opens several avenues for developing novel disease control strategies. Beyond deploying R gene-mediated resistance, future efforts can focus on directly targeting the pathogen's ability to cause disease.

One strategy involves developing inhibitors that block the enzymatic activity of this compound, thereby preventing the production of syringolide elicitors. High-resolution structural information of AvrD (as discussed in Section 7.2) would be crucial for the structure-based design of such inhibitors.

Another approach could focus on interfering with the delivery or function of AvrD within the plant cell. This might involve identifying or designing molecules that disrupt the type III secretion system responsible for AvrD translocation or molecules that prevent AvrD from interacting with its host targets. The discovery of molecules that can block the function of other bacterial effectors, such as the plug-like molecule that neutralizes the DspE effector, provides a precedent for this approach hhmi.org.

Furthermore, insights into the plant's perception and signaling pathways triggered by syringolides can lead to the development of plant defense activators. These could be small molecules or genetic modifications that prime the plant's immune system to respond more effectively to pathogen attack, even in the absence of a specific R gene.

Q & A

Q. What experimental models are most suitable for studying AvrD’s role in plant-pathogen interactions?

AvrD is best studied in Pseudomonas syringae-plant pathosystems (e.g., Arabidopsis thaliana or tomato). Key methodologies include:

  • Heterologous expression systems : Transient expression in Nicotiana benthamiana to observe hypersensitive response (HR) induction .
  • Gene knockout mutants : Compare pathogenicity of avrD-deficient strains vs. wild-type strains in planta .
  • Transcriptomic profiling : RNA-seq to identify plant immune markers (e.g., PR genes) upregulated in response to AvrD .

Q. How is AvrD detected and quantified in bacterial supernatants or plant tissues?

  • Immunoblotting : Use polyclonal antibodies raised against AvrD’s conserved domains (e.g., residues 50-150) .
  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : Targeted proteomics with isotopically labeled peptides for absolute quantification .
  • Functional assays : Co-incubation with plant membranes to measure syringolin production, a phytotoxin whose synthesis AvrD indirectly regulates .

Advanced Research Questions

Q. How do contradictory findings about AvrD’s binding affinity to host proteins (e.g., Pikm) arise, and how can they be resolved?

Surface Plasmon Resonance (SPR) data often show variability due to:

  • Concentration-dependent binding : At 4 nM, AvrD-Pikm interaction yields an RU Capture value of 35.89, rising to 158.59 at 100 nM, suggesting cooperative binding .
  • Buffer conditions : Differences in pH or ionic strength alter protein conformation. Use standardized buffers (e.g., 20 mM HEPES, 150 mM NaCl) .
  • Negative controls : Ensure baseline RU values (e.g., -1.54 for Pikm without analyte) are accounted for to avoid false positives .

Q. What methodologies are recommended for identifying novel AvrD interaction partners in plant hosts?

  • Co-immunoprecipitation (Co-IP) : Crosslink plant-bacterial protein complexes using formaldehyde, followed by LC-MS/MS .
  • Yeast Two-Hybrid (Y2H) screening : Screen a plant cDNA library against AvrD bait constructs .
  • Bioinformatics : Use the A3D Database to predict aggregation-prone regions (APRs) in AvrD that may interfere with binding assays .

Q. How can researchers validate the specificity of AvrD-induced immune responses in planta?

  • Comparative mutant analysis : Test AvrD variants with point mutations (e.g., catalytic site residues) to confirm functional specificity .
  • Pathogen-associated molecular pattern (PAMP) controls : Co-inoculate with flg22 to distinguish AvrD-specific responses from general immunity .
  • Quantitative PCR (qPCR) : Measure RPM1 or RPS2 gene expression, which are AvrD-independent, to rule out nonspecific activation .

Methodological Challenges and Solutions

Q. What are the limitations of in silico structural predictions for AvrD, and how can they be addressed experimentally?

  • Disordered regions : AvrD contains intrinsically disordered regions (IDRs) that complicate crystallography. Use nuclear magnetic resonance (NMR) or cryo-EM for dynamic structural analysis .
  • Homology modeling : Compare predictions from AlphaFold2 with experimental data (e.g., circular dichroism) to validate secondary structures .

Q. How should researchers design experiments to distinguish between AvrD’s enzymatic activity and its role as a signaling molecule?

  • Enzymatic assays : Measure syringolin production via HPLC in vitro using purified AvrD and substrates .
  • Signaling pathway analysis : Use MAPK inhibitors (e.g., U0126) in planta to block downstream signaling cascades and isolate enzymatic effects .

Data Interpretation Frameworks

Q. What statistical approaches are appropriate for analyzing dose-dependent AvrD-Pikm interaction data?

  • Nonlinear regression : Fit SPR data to a Hill equation to calculate binding cooperativity (e.g., Hill coefficient >1 indicates positive cooperativity) .
  • ANOVA with post-hoc tests : Compare R Max values across concentrations (e.g., 4 nM vs. 40 nM) to assess significance .

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